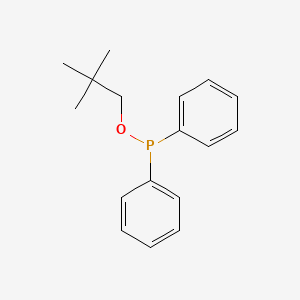
2,2-Dimethylpropyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl diphenylphosphinite is an organophosphorus compound with the formula P(OC(CH3)2CH2CH3)(C6H5)2. It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two phenyl groups. This compound is used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to donate electron density to metal centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl diphenylphosphinite can be synthesized through the alcoholysis of chlorodiphenylphosphine with 2,2-dimethylpropanol. The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature until the formation of the desired product is complete.
- The product is then purified by distillation or recrystallization.
Chlorodiphenylphosphine: is reacted with in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of chlorodiphenylphosphine and 2,2-dimethylpropanol.
Automated mixing and reaction: under controlled conditions to ensure consistent product quality.
Purification: through industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides can be used under conditions that favor nucleophilic substitution.
Major Products
Oxidation: The major product is a phosphinate, such as diphenylphosphinate.
Substitution: The products depend on the substituents introduced, resulting in various substituted phosphinites.
Scientific Research Applications
2,2-Dimethylpropyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions by stabilizing metal centers.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl diphenylphosphinite involves its role as a ligand. It donates electron density to metal centers, stabilizing them and facilitating catalytic reactions. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and subsequent activation of substrates for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl diphenylphosphinite
- Ethyl diphenylphosphinite
- Butyl diphenylphosphinite
Comparison
2,2-Dimethylpropyl diphenylphosphinite is unique due to the presence of the 2,2-dimethylpropyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in catalytic applications. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific catalytic processes.
Properties
CAS No. |
63507-05-1 |
|---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2,2-dimethylpropoxy(diphenyl)phosphane |
InChI |
InChI=1S/C17H21OP/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
LXGUNQHBHYWEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





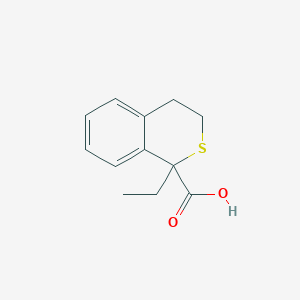

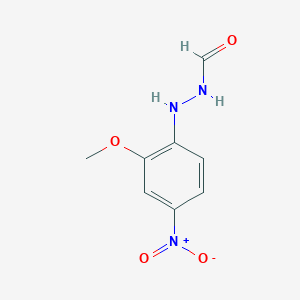
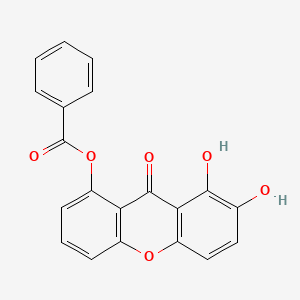
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
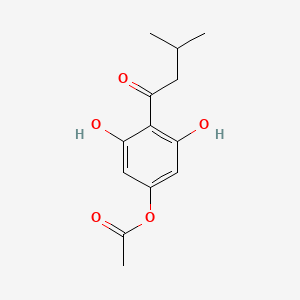

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
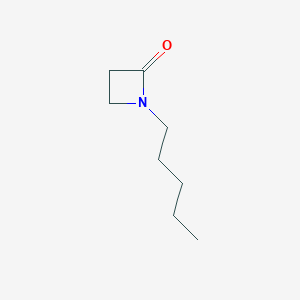

![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
